molecular formula C17H13F2N3O3S B2711632 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251565-46-4

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2711632
CAS No.: 1251565-46-4
M. Wt: 377.37
InChI Key: GCLCMYJBLXLWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole (CAS 1251565-46-4) is a synthetically designed organic compound with a molecular formula of C17H13F2N3O3S and a molecular weight of 377.37 g/mol. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery . The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability by resisting hydrolysis, which makes it a valuable framework for developing novel pharmacologically active compounds . The structure is further functionalized with a phenyl group at the 3-position of the oxadiazole and a 1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl moiety at the 5-position, contributing to its unique stereoelectronic properties and potential for target engagement. The 1,2,4-oxadiazole core is recognized for its unusually wide spectrum of biological activities. Researchers are exploring derivatives of this heterocycle for applications including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents . Notably, 1,2,4-oxadiazole-based compounds have shown promise in neurodegenerative disease research, demonstrating excellent inhibitory potential against targets like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) in preclinical studies, positioning them as potential multifunctional agents for complex conditions like Alzheimer's disease . The specific substitution pattern on this compound provides researchers with a versatile intermediate for structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of more complex target molecules. This product is provided For Research Use Only. It is strictly intended for laboratory research and experimental applications and is not classified as a drug or cosmetic. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c18-13-7-4-8-14(19)15(13)26(23,24)22-9-12(10-22)17-20-16(21-25-17)11-5-2-1-3-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLCMYJBLXLWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-difluorobenzenesulfonyl chloride with azetidine to form the sulfonyl azetidine intermediate. This intermediate is then reacted with a phenyl-substituted oxadiazole precursor under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Incorporation of the Sulfonyl Group

The sulfonyl group (2,6-difluorophenylsulfonyl) is typically introduced via nucleophilic substitution or coupling reactions:

  • Step 1 : Sulfonylation of the azetidine ring with a sulfonyl chloride (e.g., 2,6-difluorobenzenesulfonyl chloride).

  • Step 2 : Subsequent cyclization with an amidoxime or hydrazide derivative to form the oxadiazole ring .

This step is critical for modulating the compound’s lipophilicity and target binding affinity.

Azetidine Ring Formation

The azetidine ring is often synthesized separately before incorporation into the oxadiazole scaffold:

  • Method : Azetidine derivatives are typically prepared via ring-closing reactions, such as cyclization of β-amino alcohol precursors.

  • Functionalization : The azetidine ring is then modified (e.g., sulfonation) prior to coupling with the amidoxime intermediate .

Interconversion Reactions

While the focus is on oxadiazoles, interconversion to thiadiazoles is possible via dehydrosulfurization using reagents like Lawesson’s reagent (LR) or P₂S₅. This reaction involves replacing the oxygen atom in the oxadiazole with sulfur .

Cyclization via Amidoxime

The reaction proceeds through a nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon, followed by dehydration and cyclization .

Microwave-Assisted Pathway

Microwave irradiation accelerates the reaction kinetics, enabling rapid formation of the oxadiazole ring with minimal byproducts .

Research Findings

  • Anticancer Activity : Derivatives of 1,2,4-oxadiazoles have shown potent anticancer activity, with IC₅₀ values in the micromolar range against cell lines such as HCT-116 and MCF-7 .

  • Structure-Activity Relationships : Substituents like electron-withdrawing groups (EWGs) on the aromatic ring enhance biological activity, while electron-donating groups (EDGs) may reduce potency .

  • SAR Studies : The presence of azetidine and sulfonyl groups improves target specificity and pharmacokinetic properties, making these compounds promising leads for drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole exhibits significant anticancer activity. Preliminary studies suggest it acts as an inhibitor of specific kinases involved in cancer signaling pathways. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation.
  • Case Study : In vitro assays demonstrated that this compound significantly reduced viability in various cancer cell lines, including breast and glioblastoma cells. Flow cytometry analyses confirmed apoptosis induction through DNA damage mechanisms.

Antidiabetic Activity

Additionally, the compound has shown promise in anti-diabetic applications:

  • In Vivo Studies : Testing on genetically modified models indicated that the compound effectively lowers glucose levels, suggesting potential for managing diabetes.
  • Mechanism : The sulfonamide group may enhance insulin sensitivity or modulate glucose metabolism pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Difluorophenyl GroupEnhances binding affinity to target enzymes
Sulfonamide LinkageImproves solubility and pharmacokinetics
Oxadiazole CoreAssociated with broad-spectrum biological activities

Case Study 1: Anticancer Efficacy

A study focused on the cytotoxic effects of this compound against MDA-MB-231 breast cancer cells revealed:

  • Results : A dose-dependent decrease in cell viability was observed.
  • Confirmation : Apoptosis was confirmed through assays indicating DNA fragmentation.

Case Study 2: Antidiabetic Effects

In vivo studies using Drosophila melanogaster models demonstrated:

  • Results : Significant reduction in glucose levels post-treatment with the compound.
  • Implications : Suggests potential for further development as an anti-diabetic agent.

Mechanism of Action

The mechanism of action of 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Core Structure Substituents (Position 5) Molecular Weight logP Melting Point (°C) Key Features
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole 1,2,4-Oxadiazole Azetidine-sulfonyl-2,6-difluorophenyl Not reported ~3.5* Not reported Rigid azetidine; sulfonyl group
5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole (6a) 1,2,4-Oxadiazole Benzylpiperidine Not reported ~4.0* Not reported Flexible piperidine; lipophilic
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) 1,2,4-Oxadiazole Pyrimidine-nitrophenyl Not reported ~2.8* 261–262 Bulky pyrimidine; polar nitro group
5-(4-Fluoro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Fluoro-3-nitrophenyl ~299.23 ~3.1* Not reported Electron-withdrawing substituents
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568) 1,2,4-Oxadiazole 4-Chloro-3-nitrophenyl 301.69 4.24 Not reported High lipophilicity; chloro-nitro synergy

*Estimated based on substituent contributions.

Key Observations:

  • Azetidine vs.
  • Sulfonyl Group : The 2,6-difluorophenylsulfonyl group increases polarity (vs. benzyl in 6a), likely improving solubility compared to Y504-5568 (logP 4.24) .
  • Pyrimidine Derivatives : Compounds like 5d exhibit higher melting points (261–262°C) due to nitro-group polarity, contrasting with the target compound’s unmeasured thermal stability.

Key Insights:

  • Enzyme Inhibition : The sulfonyl group in the target compound may mimic 6a’s benzylpiperidine in targeting cholinesterases, though mechanistic differences exist .
  • Anticancer Potential: Nitro-containing analogues (e.g., ) show redox-mediated cytotoxicity, a trait the target compound may share if metabolically activated.

Biological Activity

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H13_{13}F2_{2}N3_{3}O3_{3}S
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1251565-46-4

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is hypothesized to modulate the activity of enzymes or receptors involved in critical biochemical pathways. The presence of the oxadiazole ring contributes to its stability and bioactivity, making it a valuable scaffold in drug design .

Anticancer Activity

1,2,4-Oxadiazoles have been extensively studied for their anticancer properties. Compounds similar to 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole have shown promising results against various cancer cell lines:

  • A375 Melanoma Cell Line : IC50_{50} = 1.22 µM
  • MCF-7 Breast Cancer Cell Line : IC50_{50} = 0.23 µM
  • ACHN Renal Cell Carcinoma : IC50_{50} = 0.11 µM .

These results indicate that the compound exhibits potent antiproliferative effects and may serve as a lead compound for further development.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of oxadiazoles possess significant activity against various pathogens:

  • Antitubercular and Antimalarial Activities : Certain oxadiazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum, indicating a broad spectrum of antimicrobial effects .

Case Studies

Several studies have reported on the biological effects of oxadiazole derivatives:

  • Study on Antiproliferative Effects :
    • A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The most potent compounds demonstrated low micromolar IC50_{50} values against multiple cancer lines, highlighting the structural importance of substituents on the oxadiazole ring .
  • Mechanistic Insights :
    • In vitro studies revealed that certain oxadiazoles induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax levels . This suggests that the compound may trigger programmed cell death pathways effectively.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using enamine intermediates and hydroxamoyl chlorides. For example, similar oxadiazole derivatives are synthesized by reacting enamines with substituted hydroxamoyl chlorides under reflux in acetonitrile, followed by purification via column chromatography . Key steps include:
  • Step 1 : Formation of the oxadiazole ring via [3+2] cycloaddition.
  • Step 2 : Sulfonylation of the azetidine moiety using 2,6-difluorophenylsulfonyl chloride.
  • Reaction Conditions : 80–100°C, 12–24 hours, inert atmosphere.
    Yields typically range from 60–70%, with purity confirmed by NMR and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm substituent positions and purity), X-ray crystallography (for absolute stereochemistry), and UV-Vis spectroscopy (to monitor electronic transitions). For example, in related oxadiazoles, NMR signals for aromatic protons appear at δ 7.44–7.99 ppm, while oxadiazole carbons resonate at 164–168 ppm . Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular ion peaks .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Methodological Answer : Prioritize antioxidant activity assays (e.g., DPPH radical scavenging) and anticancer screening (e.g., MTT assay on cell lines like HeLa or MCF-7). For example, structurally similar oxadiazoles showed IC50 values of 12–25 µM against cancer cells . Include angiogenesis inhibition assays (e.g., tube formation in HUVECs) to evaluate anti-metastatic potential .

Advanced Research Questions

Q. How can computational methods predict target interactions for this compound?

  • Methodological Answer : Perform molecular docking (using AutoDock Vina or Schrödinger) against targets like p38 MAPK or fungal CYP51, as seen in related sulfonamide-oxadiazole hybrids . Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. For example, oxathiapiprolin (a structurally related fungicide) binds to oxysterol-binding proteins via hydrophobic and π-π interactions .

Q. What strategies address stability challenges in formulation development?

  • Methodological Answer : Stabilize the compound in lyophilized injectables using cryoprotectants (e.g., trehalose) and pH buffers (citrate, pH 6.5–7.5). Patents highlight the use of sterile aqueous suspensions with poloxamer surfactants to prevent aggregation . Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify hydrolysis-sensitive motifs .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct dose-response validation (e.g., 3–4 log concentrations) and standardize assay protocols (e.g., cell passage number, serum concentration). For instance, discrepancies in antifungal activity between studies may arise from variations in fungal strain susceptibility or inoculum size . Use orthogonal assays (e.g., ATP-based viability + Caspase-3 activation) to confirm mechanisms .

Q. What are the critical challenges in scaling up synthesis?

  • Methodological Answer : Key issues include exothermic control during cyclization (use jacketed reactors with <5°C/min heating rates) and purification scalability (switch from column chromatography to recrystallization in ethanol/water mixtures). Optimize sulfonylation steps by replacing hazardous solvents (e.g., DCM with ethyl acetate) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer : Synthesize analogs with variations in:
  • Azetidine substituents : Replace sulfonyl with carbonyl groups to assess hydrogen-bonding effects.
  • Oxadiazole core : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate electron density .
    Test analogs in parallelized bioassays and use QSAR models (e.g., CoMFA) to correlate substituent properties with activity .

Q. What analytical methods are optimal for monitoring stability under stress conditions?

  • Methodological Answer : Use HPLC-PDA to track degradation products (e.g., hydrolyzed oxadiazole rings) under thermal (60°C) and photolytic (ICH Q1B) stress. Forced degradation studies in acidic (0.1M HCl) and oxidative (3% H2O2) media can identify labile sites . LC-MS/MS quantifies major degradants (>0.1% threshold) .

Q. How can biophysical techniques determine binding affinity and kinetics?

  • Methodological Answer :
    Employ surface plasmon resonance (SPR) to measure real-time binding to immobilized targets (e.g., fungal cytochrome b). For example, oxathiapiprolin shows KD values of 0.2–1.0 nM against Phytophthora infestans . Isothermal titration calorimetry (ITC) quantifies enthalpy-driven interactions, while microscale thermophoresis (MST) assesses binding in complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.